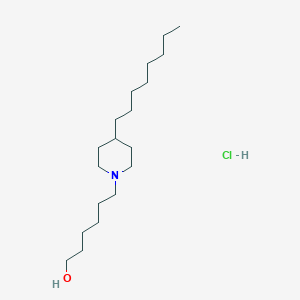
(Ethyldisulfanyl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of both disulfide and thiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyldisulfanyl)methyl thiocyanate typically involves the reaction of ethyl disulfide with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
(Ethyldisulfanyl)methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(Ethyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Ethyldisulfanyl)methyl thiocyanate involves its interaction with molecular targets through its thiocyanate and disulfide groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes. The compound’s ability to form disulfide bonds with thiol-containing biomolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (Methyldisulfanyl)methyl thiocyanate
- Ethanethiol
- Methanethiol
Comparison
(Ethyldisulfanyl)methyl thiocyanate is unique due to the presence of both ethyl and thiocyanate groups, which confer distinct chemical properties compared to similar compounds. For instance, (Methyldisulfanyl)methyl thiocyanate has a methyl group instead of an ethyl group, leading to differences in reactivity and applications. Ethanethiol and methanethiol, on the other hand, lack the thiocyanate group, making them less versatile in certain chemical reactions.
Properties
CAS No. |
61079-31-0 |
|---|---|
Molecular Formula |
C4H7NS3 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
(ethyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C4H7NS3/c1-2-7-8-4-6-3-5/h2,4H2,1H3 |
InChI Key |
DSNKXXQYBCMIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCSSCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)


![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)



![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)


![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)

